molecular formula C9H8F4O2S B14058064 1,3-Dimethoxy-2-fluoro-4-(trifluoromethylthio)benzene

1,3-Dimethoxy-2-fluoro-4-(trifluoromethylthio)benzene

Cat. No.: B14058064
M. Wt: 256.22 g/mol
InChI Key: NGKRSKRGWUFETR-UHFFFAOYSA-N
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Description

1,3-Dimethoxy-2-fluoro-4-(trifluoromethylthio)benzene is an organic compound with the molecular formula C9H8F4O2S It is characterized by the presence of methoxy, fluoro, and trifluoromethylthio groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the radical trifluoromethylation of carbon-centered intermediates . This process often requires specific catalysts and reaction conditions to ensure the selective introduction of the trifluoromethylthio group.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethoxy-2-fluoro-4-(trifluoromethylthio)benzene can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong nucleophiles, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent, and catalyst choice play a crucial role in determining the outcome of the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution can lead to the formation of derivatives with different substituents on the benzene ring.

Scientific Research Applications

1,3-Dimethoxy-2-fluoro-4-(trifluoromethylthio)benzene has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development due to its unique chemical properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,3-Dimethoxy-2-fluoro-4-(trifluoromethylthio)benzene involves its interaction with molecular targets through various pathways. The trifluoromethylthio group can enhance the compound’s lipophilicity and metabolic stability, making it a valuable component in pharmaceuticals and agrochemicals . The specific pathways and molecular targets depend on the context of its application.

Comparison with Similar Compounds

Similar Compounds

    1,3-Dimethoxybenzene: Lacks the fluoro and trifluoromethylthio groups, resulting in different chemical properties.

    1,3-Dimethoxy-4-fluorobenzene: Contains a fluoro group but lacks the trifluoromethylthio group.

    1,3-Dimethoxy-2-fluorobenzene: Contains a fluoro group but lacks the trifluoromethylthio group.

Uniqueness

1,3-Dimethoxy-2-fluoro-4-(trifluoromethylthio)benzene is unique due to the presence of both the fluoro and trifluoromethylthio groups, which impart distinct chemical properties and reactivity.

Properties

Molecular Formula

C9H8F4O2S

Molecular Weight

256.22 g/mol

IUPAC Name

2-fluoro-1,3-dimethoxy-4-(trifluoromethylsulfanyl)benzene

InChI

InChI=1S/C9H8F4O2S/c1-14-5-3-4-6(16-9(11,12)13)8(15-2)7(5)10/h3-4H,1-2H3

InChI Key

NGKRSKRGWUFETR-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C=C1)SC(F)(F)F)OC)F

Origin of Product

United States

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